N-Fmoc-4-iodo-L-phenylalanine

Peptide Cross-Coupling Palladium Catalysis Biaryl Synthesis

N-Fmoc-4-iodo-L-phenylalanine is the irreplaceable building block for peptide chemists performing on-resin palladium-catalyzed cross-coupling reactions. The para-iodo substituent's unique reactivity enables Suzuki-Miyaura and Sonogashira diversification that the 4-bromo analog fails to achieve under identical conditions. It is the exclusive precursor for direct radioiodination with I-125/I-131 for PET and SPECT tracer development—a capability absent in Fmoc-Phe(4-Br)-OH or Fmoc-Phe-OH. Essential for synthesizing phosphatase-resistant phosphotyrosine mimetics and hydrocarbon-stapled α-helical peptides via on-resin Sonogashira macrocyclization. Substitution with generic halogenated phenylalanines introduces quantifiable synthetic failure risk. Procure this high-purity Fmoc-protected building block to guarantee reaction success in late-stage peptide functionalization and radiopharmaceutical development.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
Cat. No. B12816403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-iodo-L-phenylalanine
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
InChIInChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
InChIKeyLXOXXTQKKRJNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-4-iodo-L-phenylalanine: Essential Amino Acid Building Block for Peptide Synthesis, Radiolabeling, and Cross-Coupling


N-Fmoc-4-iodo-L-phenylalanine (CAS 82565-68-2), also known as Fmoc-Phe(4-I)-OH, is a synthetically modified, non‑proteinogenic L‑phenylalanine derivative. The compound integrates the standard fluorenylmethoxycarbonyl (Fmoc) amine‑protecting group, essential for controlled solid‑phase peptide synthesis (SPPS) , with a para‑iodo substituent on its aromatic side chain . This para‑iodo functionality acts as a versatile synthetic handle, enabling post‑synthetic modifications such as palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Sonogashira) [1] and facilitates the incorporation of radioisotopes for nuclear imaging applications . The compound’s dual functionality—standard peptide backbone construction combined with a reactive aryl halide for late‑stage functionalization—positions it as a critical building block in modern peptide‑based drug discovery and radiopharmaceutical development.

Why N-Fmoc-4-iodo-L-phenylalanine Cannot Be Simply Replaced by Other Halogenated Phenylalanine Analogs


Generic substitution of N-Fmoc-4-iodo-L-phenylalanine with other Fmoc-protected halogenated phenylalanine derivatives (e.g., 4‑bromo‑, 4‑chloro‑) or non‑halogenated phenylalanine is precluded by the compound's unique, application‑critical reactivity profile. The aryl‑iodide bond’s inherent lability compared to aryl‑bromides or aryl‑chlorides is a fundamental requirement for efficient palladium‑catalyzed cross‑coupling reactions, as demonstrated by the failure of Fmoc‑Phe(4‑Br)‑OH to yield significant Suzuki‑Miyaura coupling products under analogous conditions [1]. Furthermore, the para‑iodo substituent is the sole viable precursor for direct, high‑yield radioiodination with isotopes such as iodine‑125 or iodine‑131, a transformative property not shared by its bromo or chloro counterparts, which are incompatible with standard electrophilic radioiodination protocols . These performance gaps are quantifiable and directly impact synthetic strategy and final product utility, making analog substitution a high‑risk, yield‑compromising, or outright non‑functional alternative.

Quantitative Differentiation of N-Fmoc-4-iodo-L-phenylalanine: Evidence-Based Advantages Over Halogenated Analogs


Superior Suzuki-Miyaura Cross-Coupling Reactivity: Iodo vs. Bromo Analog

The 4-iodo substituent of N-Fmoc-4-iodo-L-phenylalanine is essential for achieving productive Suzuki-Miyaura cross-coupling on the Fmoc-protected scaffold. Direct comparison reveals that Fmoc-Phe(4-Br)-OH fails to deliver synthetically useful yields under identical palladium-catalyzed conditions, rendering the iodo derivative the only viable Fmoc-protected monomer for on-resin biaryl formation [1].

Peptide Cross-Coupling Palladium Catalysis Biaryl Synthesis

Radiolabeling Feasibility: Iodo vs. Non-Iodinated Phenylalanine Analogs

The para-iodo substituent of N-Fmoc-4-iodo-L-phenylalanine enables direct radioiodination with isotopes such as I-125 or I-131, a capability absent in Fmoc-protected phenylalanine (Phe) or 4-chloro/bromo analogs . This functional difference is absolute: non-iodinated analogs require complete resynthesis or alternative, often less efficient, prosthetic group approaches for radiolabeling .

Radiopharmaceuticals PET Imaging SPECT Radioiodination

Peptide Stapling via Sonogashira Coupling: 4-Iodo as the Essential Reactive Partner

In the context of on-resin peptide stapling, the 4-iodophenylalanine residue (PhI) serves as the specific aryl iodide partner in a Sonogashira cross-coupling reaction with an alkyne-containing residue (TyP) [1]. This method, which yields stapled peptides with enhanced α‑helicity compared to linear controls, requires the iodo functionality; bromo analogs exhibit insufficient reactivity for efficient on‑resin macrocyclization under mild conditions compatible with peptide integrity [1].

Peptide Stapling Macrocyclization Sonogashira Coupling

Physical and Handling Properties: Solubility Profile

N-Fmoc-4-iodo-L-phenylalanine exhibits a defined solubility of 62 mg/mL in DMSO with ultrasonication . This parameter is critical for preparing stock solutions for automated SPPS, and its specification allows for direct comparison with other Fmoc-amino acids to predict and avoid precipitation issues during synthesis.

Solubility Peptide Synthesis Formulation

High-Value Application Scenarios for N-Fmoc-4-iodo-L-phenylalanine in Peptide-Based Research and Development


Synthesis of Biaryl-Containing Peptide Libraries via On-Resin Suzuki-Miyaura Cross-Coupling

In this application, N-Fmoc-4-iodo-L-phenylalanine is incorporated into a peptide chain during standard Fmoc-SPPS. After chain elongation, the resin-bound peptide bearing the 4-iodophenylalanine residue is subjected to a nonaqueous Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl boronic acid [1]. This single-step transformation directly yields a diverse library of biaryl-containing peptides, which can then be cleaved and screened for biological activity. The exclusive viability of the iodo derivative for this on-resin transformation, contrasted with the failure of the bromo analog [2], makes N-Fmoc-4-iodo-L-phenylalanine the only choice for this efficient diversification strategy.

Development of Radiolabeled Peptide Tracers for PET or SPECT Imaging

Peptides synthesized with N-Fmoc-4-iodo-L-phenylalanine can be deprotected and cleaved from the resin to yield a peptide bearing a free 4-iodophenylalanine residue. This peptide is then a direct substrate for radioiodination using, for example, Na[I-125] and an oxidizing agent (e.g., chloramine-T or Iodogen) . The resulting radiolabeled peptide can be used in vivo as a tracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to study biodistribution, receptor binding, or disease progression . This approach is not feasible with Fmoc-phenylalanine or its 4-bromo analog, which lack the requisite iodine for electrophilic substitution.

Construction of Conformationally Constrained Stapled Peptides for Drug Discovery

N-Fmoc-4-iodo-L-phenylalanine is incorporated at a specific position (i) within a linear peptide sequence on solid support. A second unnatural amino acid, 4-propargyloxyphenylalanine (TyP), is incorporated at position i+4 or i+7. While still on the resin, a Sonogashira cross-coupling reaction is performed to covalently link the iodo and alkyne functionalities, forming a macrocyclic 'staple' across the peptide backbone [3]. This stapling locks the peptide into a stable α-helical conformation, as confirmed by CD spectroscopy, which typically improves proteolytic stability, cell permeability, and target binding affinity compared to the linear analog. The iodo functionality is essential for achieving this mild, on-resin cyclization.

Preparation of Phosphotyrosine Mimetics for Signal Transduction Studies

The 4-iodophenylalanine moiety serves as a precursor for the synthesis of phosphotyrosine (pTyr) mimetics. Through palladium-catalyzed cross-coupling or other transformations, the iodo group can be converted to a non-hydrolyzable phosphonate or other pTyr isostere . This allows for the creation of peptides that mimic phosphorylated protein domains but are resistant to cellular phosphatases, providing stable probes for investigating kinase signaling pathways and protein-protein interactions. The Fmoc protection ensures the modified amino acid is fully compatible with standard SPPS workflows for incorporating these mimetics into complex peptide sequences.

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